molecular formula C13H12FNO2 B1335715 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 519151-74-7

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1335715
M. Wt: 233.24 g/mol
InChI Key: UHSNGSYVRLIXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" is a chemical that likely shares characteristics with the fluorophenyl family and pyrrole derivatives. These compounds are often of interest due to their potential pharmaceutical applications and their role in the synthesis of various organic molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related fluorophenyl and pyrrole compounds involves several steps, including palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks. For instance, the synthesis of a key pharmaceutical intermediate involving a pyrrolopyridine moiety and a fluoronicotinic acid moiety was achieved through a sequence of cyanation and reduction, followed by selective chlorination and coupling . Similarly, the synthesis of a pyrazolopyrimidine derivative from a pyrazole carboxylic acid intermediate suggests the use of condensation reactions in the presence of other reagents like dimethylamine . These methods could potentially be adapted for the synthesis of "1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid."

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds is often characterized using various spectroscopic techniques, including MS, IR, 1H, and 13C NMR. Detailed structural examination can be performed using techniques such as 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR, as well as molecular modeling . These methods allow for the evaluation of conformation, configuration, and substituent effects, which are crucial for understanding the chemical behavior and potential applications of the compound.

Chemical Reactions Analysis

Fluorophenyl and pyrrole derivatives can undergo a variety of chemical reactions. For example, the condensation of carbohydrazides with aromatic aldehydes and acetone can yield hydrazones, which are capable of isomer formation due to their amide and azomethine structural units . Additionally, reactions with diketones can lead to the formation of pyrazole and pyrrole compounds . These reactions highlight the reactivity and versatility of fluorophenyl-pyrrole derivatives, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide insights into the behavior of "1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid." For instance, aromatic polyamides derived from a bis(ether-carboxylic acid) with a fluorophenyl moiety exhibit high solubility in organic solvents and form transparent, flexible films. They also have high thermal stability, with glass transition temperatures ranging from 200 to 303°C and significant weight loss only above 450°C . Additionally, the presence of nitrophenyl groups in pyrrole diamides can lead to anion binding and color change upon deprotonation, indicating potential sensor applications . These properties suggest that the compound may also possess unique physical and chemical characteristics suitable for various applications.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Research on bicyclic thiophene derivatives, including those similar to 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, has shown significant insights into their structure and properties through nuclear magnetic resonance (NMR) studies. Such studies have revealed unique spin couplings and molecular interactions, aiding in the understanding of their chemical behavior (Hirohashi, Inaba, & Yamamoto, 1976).

Antibacterial Activity

Compounds structurally similar to 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have been studied for their antibacterial properties. Research has indicated that such compounds can be effective against certain bacterial strains, with variations in substituents affecting their antibacterial potency (Narita et al., 1986).

Development of Thermo-Responsive Materials

Aryl-substituted pyrrole derivatives, like 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have been utilized in the development of thermo-responsive materials. These materials exhibit controllable fluorescence and can be used in temperature monitoring devices (Han et al., 2013).

Non-Linear Optical Material Research

Studies on pyrrole-containing chalcones similar to 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have shown potential for their use as non-linear optical (NLO) materials. This is due to their hyperpolarizability and reactivity, making them suitable for forming new heterocyclic compounds (Singh, Rawat, & Sahu, 2014).

Cancer Cell Line Inhibition

Research has also indicated that similar compounds can inhibit the proliferation of some cancer cell lines, making them of interest in the field of oncology (Liu et al., 2016).

Electrochromic Properties

The electrochromic properties of certain pyrrole derivatives, akin to 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have been explored. These studies focus on their potential in electrochromic devices, showcasing their ability to switch colors under different voltage applications (Arslan et al., 2007).

Safety And Hazards

4-Fluorophenylboronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling “1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid”.

Future Directions

4-Fluorophenylboronic acid and similar compounds continue to be valuable building blocks in organic synthesis . They are used in various chemical reactions and the development of new synthesis methods and applications is an ongoing area of research .

properties

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSNGSYVRLIXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407483
Record name 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

519151-74-7
Record name 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.